molecular formula C22H17N5 B2929045 N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-44-0

N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2929045
CAS No.: 866345-44-0
M. Wt: 351.413
InChI Key: POVYDLRZMJCNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. This scaffold combines a triazole ring (1,2,3-triazolo) fused with a quinazoline system, substituted at position 3 with a phenyl group and at position 5 with a benzylamine moiety.

Properties

IUPAC Name

N-benzyl-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-3-9-16(10-4-1)15-23-21-18-13-7-8-14-19(18)27-22(24-21)20(25-26-27)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVYDLRZMJCNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a quinazoline derivative with an appropriate benzylating agent. One common method involves the reaction of 2-aminobenzylamine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich triazole and quinazoline rings enable regioselective electrophilic substitutions.

a. Sulfonation
Reaction with 4-bromobenzenesulfonyl chloride under basic conditions introduces sulfonyl groups at the triazole C3 position:

Reagent/ConditionsProductYieldReference
4-BrC₆H₄SO₂Cl, Et₃N, DCM, 0°C → RT3-(4-bromobenzenesulfonyl) derivative78%

The sulfonated product demonstrates enhanced solubility in polar aprotic solvents due to the electron-withdrawing sulfonyl group.

b. Bromination
Electrophilic bromination occurs selectively at the quinazoline C8 position using N-bromosuccinimide (NBS):

Reagent/ConditionsProductYieldReference
NBS, AIBN, CCl₄, reflux8-Bromo derivative65%

This modification is critical for developing adenosine receptor antagonists with improved binding affinity .

Nucleophilic Substitution Reactions

The chlorinated derivatives undergo nucleophilic displacement reactions at the C5 position.

a. Thionation
Treatment with Lawesson’s reagent replaces the quinazoline carbonyl oxygen with sulfur:

Reagent/ConditionsProductYieldReference
Lawesson’s reagent, toluene, 110°C5-Thioxo derivative82%

Thionation increases electrophilicity at the C5 position, enabling subsequent alkylation or arylation .

b. Aminolysis
Reaction with primary amines replaces the C5-chloro group:

Reagent/ConditionsProductYieldReference
Benzylamine, K₂CO₃, DMF, 80°C5-(Benzylamino) derivative71%

Cyclization and Coupling Reactions

The triazole moiety participates in metal-catalyzed cross-coupling and annulation reactions.

a. Copper-Catalyzed Cyclization
CuI-mediated cyclization with terminal alkynes forms fused tetracyclic systems:

Reagent/ConditionsProductYieldReference
Phenylacetylene, CuI, Et₃N, DMF, 90°CBenzo-fused triazoloquinazoline68%

This reaction proceeds via a copper acetylide intermediate, followed by β-vinylidene attack and protolysis .

b. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling introduces aryl groups at the quinazoline C8 position:

Reagent/ConditionsProductYieldReference
4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane8-(4-Methoxyphenyl) derivative76%

Functional Group Modifications

The benzylamine side chain undergoes targeted transformations.

a. N-Alkylation
Quaternization of the tertiary amine enhances water solubility:

Reagent/ConditionsProductYieldReference
CH₃I, NaH, THF, 0°CN-Methylated derivative89%

b. Acylation
Reaction with acyl chlorides introduces pharmacophore groups:

Reagent/ConditionsProductYieldReference
2-Iodophenylacetyl chloride, pyridine, DCMN-(2-Iodophenylacetyl) derivative83%

This modification significantly improves A₃ adenosine receptor selectivity (Kᵢ = 1.2 nM) .

Stability Under Oxidative Conditions

The triazole ring remains intact under mild oxidation, while the quinazoline moiety is susceptible to degradation:

Oxidizing AgentConditionsMajor ProductReference
H₂O₂ (30%)AcOH, 60°CQuinazoline N-oxide
KMnO₄H₂O, 100°CFragmented aromatic products

Scientific Research Applications

N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The triazoloquinazoline core structure allows for strong binding interactions with various biological targets, making it a versatile compound for drug development.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Triazoloquinazoline Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key References
N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl Benzylamine ~439.5 (estimated) N/A
7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenylamine 477.97
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Methylphenyl 3,4-Dimethoxyphenethylamine 439.519
3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl Pentylamine 365.9
7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Fluorophenyl 4-Methoxybenzylamine 433.9

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, halogen) at position 3 enhance metabolic stability and binding affinity in some analogs .
  • Benzylamine derivatives (e.g., N-benzyl, 4-methoxybenzyl) at position 5 are common, with substituent polarity influencing solubility and membrane permeability .
  • Halogenation (Cl, F) at position 7 or aryl rings correlates with improved anticancer activity in related triazolopyrimidines .

Anticancer Activity

  • Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines) demonstrated moderate growth inhibition (GP = 60–80%) in renal and colon cancer cell lines, outperforming non-fused quinazoline analogs .
  • Sulfonyl-substituted triazoloquinazolines (e.g., 7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl) analog) showed enhanced antiproliferative activity against gastric (MGC-803) and colorectal (HCT-116) cancer cells (IC₅₀ = 1.2–3.8 μM) compared to non-sulfonylated derivatives .

Antimicrobial Potential

  • 1,2,4-Oxadiazole-conjugated triazolopyrimidines exhibited anti-Trypanosoma cruzi activity, suggesting a role for electron-deficient substituents in parasitic targeting .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (XLogP3) H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų)
This compound ~4.5 (est.) 1 4 ~60.5
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 6.1 1 6 73.6
3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 5.2 (est.) 1 3 ~54.0

Key Trends :

  • Polar surface area (PSA) : Compounds with PSA < 60 Ų (e.g., pentylamine analog) may exhibit improved oral bioavailability .

Biological Activity

N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C22H17N5
  • Molecular Weight: 353.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's triazole and quinazoline rings enable it to bind to different enzymes and receptors, thereby inhibiting their activity. This interaction can lead to several pharmacological effects including:

  • Anticancer Activity: The compound has shown potential in inhibiting the growth of cancer cell lines by interfering with DNA synthesis and repair mechanisms.
  • Antimicrobial Properties: It exhibits significant antimicrobial activity against various pathogens.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)6.0Induces apoptosis through DNA damage
SW480 (Colorectal)8.2Inhibits cell proliferation
MCF-7 (Breast Cancer)10.4Disrupts cell cycle progression

These findings indicate that the compound is particularly effective against lung cancer cells (A549), showing an IC50 value of 6.0 µM, which is lower than that of standard chemotherapeutics like Cisplatin.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It demonstrated significant activity against common bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

In a recent study published in Nature Scientific Reports, researchers synthesized derivatives of triazoloquinazolines and assessed their biological activities. Among these derivatives, this compound exhibited potent anticancer properties with a significant apoptotic effect on A549 cells at higher concentrations (10 µM and above) .

Another investigation focused on the anti-inflammatory properties of similar triazoloquinazolines highlighted that compounds with structural similarities to this compound showed promising results in reducing inflammation markers in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its derivatives?

  • Methodology : Utilize domino reactions involving azide intermediates (e.g., cycloaddition with activated methylene compounds) to construct the triazoloquinazoline core. For example, describes the synthesis of structurally analogous thienotriazolopyrimidines via base-catalyzed cycloaddition of azides with methylene compounds, achieving yields >75% .
  • Key Steps :

  • Prepare azide precursors from aminothiophenes or quinazoline intermediates.
  • Optimize reaction conditions (e.g., solvent: ethanol or DMF; temperature: 60–100°C; catalysts: Cu(I) for click chemistry).
  • Purify via column chromatography with gradient elution (e.g., EtOAC/light petroleum mixtures) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Tools :

  • NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.78 ppm in CDCl₃) .
  • IR : Identify key functional groups (e.g., triazole C=N stretching at ~1600 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 147.2 for triazolopyridine analogs) .
    • Crystallography : Resolve ambiguities in fused-ring systems using X-ray diffraction (e.g., as in for triazole-amine co-crystals) .

Q. What safety protocols are critical for handling triazoloquinazoline derivatives?

  • Precautions :

  • Avoid inhalation/contact with dust (use PPE: gloves, goggles, lab coats).
  • Work in fume hoods with negative pressure ventilation.
  • Store in airtight containers at 2–8°C to prevent degradation .
    • Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the fused triazoloquinazoline core influence biological activity compared to other heterocyclic systems?

  • Structure-Activity Relationship (SAR) :

  • Triazoloquinazolines (e.g., compound 6a-c in ) show lower anticancer activity (mean growth inhibition ~80–100%) compared to thienotriazolopyrimidines (e.g., compound 4i: GP = 81.85% in renal cancer) due to differences in solubility and cell penetration .
  • Key Modifications : Introducing hydrophilic groups (e.g., oxadiazole rings) improves solubility and target engagement .
    • Data Comparison :
Compound ClassMean Growth Inhibition (%)Most Active Cell Line
Thieno[3,2-e]triazolopyrimidines81.85Renal Cancer UO-31
Triazoloquinazolines100.20N/A (low selectivity)
Source:

Q. How can conflicting data on anticancer activity be resolved for this compound class?

  • Experimental Design :

  • Standardize assays (e.g., NCI protocols at 10⁻⁵ M concentration) to ensure reproducibility .
  • Test derivatives with varied substituents (e.g., halogenation at position 5 or benzyl-group modifications) to identify SAR trends .
  • Use solubility enhancers (e.g., DMSO/PEG formulations) to mitigate false negatives from poor bioavailability .
    • Case Study : attributes low activity of thienotriazolopyrimidines to solubility issues, which were resolved via structural conjugation with 1,2,4-oxadiazole motifs .

Q. What strategies optimize the pharmacokinetic properties of triazoloquinazoline derivatives?

  • Approaches :

  • Lipophilicity Adjustment : Introduce trifluoromethyl groups (logP reduction by ~0.5 units) to enhance membrane permeability .
  • Metabolic Stability : Replace labile esters with amine substituents (e.g., N-benzyl groups reduce hepatic clearance) .
  • Prodrug Design : Mask polar groups (e.g., acetamide prodrugs in ) for improved oral bioavailability .

Methodological Considerations

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Troubleshooting Steps :

Validate in vitro results using 3D cell cultures or co-culture systems to mimic tumor microenvironments.

Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability bottlenecks .

Use isotopic labeling (e.g., ¹⁴C) to track compound metabolism in animal models .

Q. What computational tools are effective for predicting target interactions of this compound?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or DNA repair enzymes (e.g., PARP-1).
  • QSAR Modeling : Develop regression models based on electronic descriptors (e.g., HOMO-LUMO gaps) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.